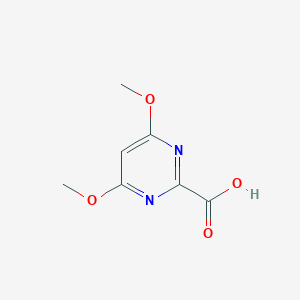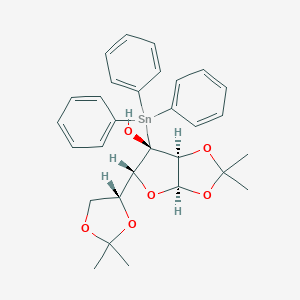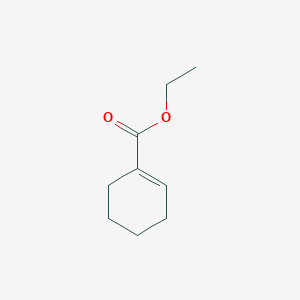
4,5-Epoxydec-2(trans)-enal
Vue d'ensemble
Description
4,5-Epoxydec-2(trans)-enal is an organic compound characterized by the presence of an epoxy group and an aldehyde group. It is a trans-isomer, meaning the substituents are on opposite sides of the double bond. This compound is known for its reactivity and is often studied for its interactions with biological molecules.
Applications De Recherche Scientifique
4,5-Epoxydec-2(trans)-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its interactions with proteins and nucleic acids, particularly in the context of oxidative stress and cellular damage.
Medicine: Explored for its potential role in the development of therapeutic agents targeting oxidative damage.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
Target of Action
The primary targets of 4,5-Epoxydec-2(trans)-enal are proteins, specifically the nucleophilic amino groups on proteins . These targets play a crucial role in maintaining cell function and viability.
Mode of Action
This compound interacts with its protein targets through a chemical reaction with the nucleophilic amino groups, particularly lysine . This interaction results in modifications to the protein structure, leading to a loss of cell function and viability .
Biochemical Pathways
It is known that the compound is a by-product of lipid peroxidation . Lipid peroxidation is a process where polyunsaturated fatty acids, such as arachidonate and linoleate, undergo oxidative degradation due to ambient oxygen . This process can lead to the formation of fragmented and reactive decomposition products, including this compound .
Result of Action
The primary result of this compound’s action is a loss of cell function and viability due to its reaction with nucleophilic amino groups on proteins . This can lead to cellular damage and potentially contribute to various pathological conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can promote the formation of the compound through lipid peroxidation . Additionally, the compound’s reactivity suggests that it may be unstable in certain environments, potentially affecting its action and efficacy.
Analyse Biochimique
Biochemical Properties
4,5-Epoxydec-2(trans)-enal plays a significant role in biochemical reactions. It interacts with lysine amino groups on proteins . The nature of these interactions leads to the loss of cell function and viability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by reacting with nucleophiles on proteins . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically proteins. It reacts with lysine amino groups on proteins, leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
This compound is involved in the lipid peroxidation metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Epoxydec-2(trans)-enal can be synthesized through various methods, including the epoxidation of unsaturated aldehydes. One common method involves the use of peracids, such as m-chloroperoxybenzoic acid, to oxidize the double bond in dec-2-enal, forming the epoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the epoxidation reaction under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) under mild conditions.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Epoxy derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
4,5-Epoxydec-2(cis)-enal: The cis-isomer of 4,5-Epoxydec-2(trans)-enal, with substituents on the same side of the double bond.
4,5-Epoxyoct-2(trans)-enal: A shorter-chain analog with similar reactivity.
4,5-Epoxydec-3(trans)-enal: An isomer with the epoxy group at a different position.
Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. The trans-configuration provides distinct steric and electronic properties compared to its cis-isomer, affecting its behavior in chemical and biological systems.
Propriétés
IUPAC Name |
(E)-3-[(2S,3S)-3-pentyloxiran-2-yl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOMEXREAUSUBP-MLXLLJIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; Floral, fruity aroma | |
| Record name | 4,5-Epoxy-(E)-2-decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | 4,5-Epoxy-(E)-2-decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.943-0.949 | |
| Record name | 4,5-Epoxy-(E)-2-decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
134454-31-2 | |
| Record name | trans-4,5-Epoxy-(E)-2-decenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134454-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Epoxy-2-decenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134454312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-EPOXY-2-DECENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K240ZU36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What raises safety concerns about using 4,5-Epoxydec-2(trans)-enal as a flavoring agent?
A1: Research indicates that this compound exhibits genotoxic properties. [, ] While it did not induce gene mutations in bacterial cells, it tested positive in an in vitro micronucleus assay. [] Further investigation using an in vivo Comet assay revealed that this compound caused DNA damage in the liver of rats, confirming its genotoxic potential. [] This finding raises concerns about its safety as a food additive.
Q2: How were the genotoxicity studies on this compound conducted?
A2: Initial studies involved bacterial reverse mutation assays (Ames test) and in vitro micronucleus assays. [] Following positive in vitro results, an in vivo micronucleus assay was performed, but limitations in demonstrating bone marrow exposure led to inconclusive results. [] To further investigate the potential for genotoxicity, an in vivo Comet assay was conducted on both liver and duodenum tissues in rats. [] This assay directly measures DNA damage in specific tissues, providing a more comprehensive assessment of genotoxicity.
Q3: What is the significance of pathology peer review in interpreting genotoxicity tests like the Comet assay?
A3: Interpreting the results of genotoxicity tests, particularly when a positive result is observed, requires careful consideration of potential confounding factors such as tissue site toxicity. [] Pathology peer review plays a crucial role in this process by providing an independent expert evaluation of tissue samples to identify any pre-existing or treatment-related changes that could influence the test results. For example, in studies of the flavoring agent perillaldehyde, pathology peer review helped identify precursor tissue changes indicative of toxicity, which were crucial for accurately interpreting the Comet assay results. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)






